molecular formula C6H3ClN2O2 B3310065 2-Chloropyrimidine-4,6-dicarbaldehyde CAS No. 944901-00-2

2-Chloropyrimidine-4,6-dicarbaldehyde

Cat. No. B3310065
M. Wt: 170.55 g/mol
InChI Key: SQEHJJPWFYSQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloropyrimidine-4,6-dicarbaldehyde” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

The synthesis of pyrimidines, including “2-Chloropyrimidine-4,6-dicarbaldehyde”, involves several steps . For instance, 2-chloro pyrimidines can be synthesized using organolithium reagents . The reaction occurs via a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent .


Chemical Reactions Analysis

Pyrimidines, including “2-Chloropyrimidine-4,6-dicarbaldehyde”, exhibit a range of chemical reactions . For example, 2-amino-4,6-dichloropyrimidine derivatives suppressed the immune-induced NO generation .

Safety And Hazards

“2-Chloropyrimidine-4,6-dicarbaldehyde” should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloropyrimidine-4,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-6-8-4(2-10)1-5(3-11)9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEHJJPWFYSQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1C=O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278966
Record name 2-Chloro-4,6-pyrimidinedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4,6-dicarbaldehyde

CAS RN

944901-00-2
Record name 2-Chloro-4,6-pyrimidinedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-pyrimidinedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropyrimidine-4,6-dicarbaldehyde
Reactant of Route 2
2-Chloropyrimidine-4,6-dicarbaldehyde
Reactant of Route 3
2-Chloropyrimidine-4,6-dicarbaldehyde
Reactant of Route 4
2-Chloropyrimidine-4,6-dicarbaldehyde
Reactant of Route 5
2-Chloropyrimidine-4,6-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloropyrimidine-4,6-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.